N(4)-bis(aminopropyl)spermidine(1+)
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Overview
Description
N(4)-bis(aminopropyl)spermidine(1+) is a quaternary ammonium ion that is spermidine carrying two 3-aminopropyl substituents at the N-4 position. It has a role as a bacterial metabolite. It derives from a spermidine. It is a conjugate acid of a N(4)-bis(aminopropyl)spermidine(5+).
Scientific Research Applications
Role in Thermophilic Microorganisms
N(4)-bis(aminopropyl)spermidine, a branched-chain polyamine, is found in thermophilic microorganisms and is crucial for their survival in high-temperature environments. This compound is synthesized by a novel aminopropyltransferase in hyperthermophiles like Thermococcus kodakarensis. Its presence is vital for cell growth at extreme temperatures, as seen in the growth impediment of T. kodakarensis at 93°C when the synthesizing enzyme is disrupted. This suggests its critical role in thermal adaptation and cellular stability in hyperthermophiles (Okada et al., 2014) (Fukuda et al., 2015).
Influence on DNA Structure
This polyamine induces unique structural changes in DNA under varying temperatures. In studies involving hyperthermophilic archaeon Thermococcus kodakarensis, N(4)-bis(aminopropyl)spermidine was observed to cause mesh-like DNA structures at lower temperatures and nano-loop formations along DNA strands at higher temperatures, demonstrating its role in DNA stabilization and structural integrity at varying thermal conditions (Nishio et al., 2018).
Enzymatic Activity in Bacteria
A study on a Pseudomonas species growing on spermidine and bis(3-aminopropyl)amine revealed the presence of multiple nonspecific aminoaldehyde dehydrogenases, highlighting the metabolic pathways and enzyme activities influenced by polyamines like N(4)-bis(aminopropyl)spermidine in bacterial species (Padmanabhan & Tchen, 1972).
Polyamine Synthesis and Function
Studies on spermidine and its derivatives, including N(4)-bis(aminopropyl)spermidine, have also explored their roles in supporting cellular functions such as growth and in understanding the structure-function correlations of polyamine analogs (Pegg et al., 1991).
Synthesis and Application in Cancer Research
Research into the synthesis of spermidine derivatives, including N(4)-bis(aminopropyl)spermidine, has explored their potential as targeted chemotherapeutic agents in cancer treatment (Stark et al., 1992).
Unique Properties in Hyperthermophilic Archaebacteria
In hyperthermophilic archaebacteria, the presence of N(4)-bis(aminopropyl)spermidine among other polyamines has been noted, indicating its significance in the unique biological makeup and survival strategies of these organisms in extreme environments (Hamana et al., 1996).
Properties
Molecular Formula |
C13H34N5+ |
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Molecular Weight |
260.44 g/mol |
IUPAC Name |
4-aminobutyl-tris(3-aminopropyl)azanium |
InChI |
InChI=1S/C13H34N5/c14-6-1-2-10-18(11-3-7-15,12-4-8-16)13-5-9-17/h1-17H2/q+1 |
InChI Key |
FMTAVYOBEGHWPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC[N+](CCCN)(CCCN)CCCN)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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